molecular formula C24H28O6 B12283993 Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate

Cat. No.: B12283993
M. Wt: 412.5 g/mol
InChI Key: FQFJOJRUYOCIBB-UHFFFAOYSA-N
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Description

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C12H14O3 It is a cyclopropane derivative, characterized by the presence of a methoxyphenyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2-methoxyphenylacetic acid with diazomethane, followed by esterification with methanol. The reaction conditions often require the use of a catalyst, such as rhodium or copper complexes, to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyltrans-2-(2-Methoxyphenyl)cyclopropanecarboxylate is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C24H28O6

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 2-(2-methoxyphenyl)cyclopropane-1-carboxylate

InChI

InChI=1S/2C12H14O3/c2*1-14-11-6-4-3-5-8(11)9-7-10(9)12(13)15-2/h2*3-6,9-10H,7H2,1-2H3

InChI Key

FQFJOJRUYOCIBB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2CC2C(=O)OC.COC1=CC=CC=C1C2CC2C(=O)OC

Origin of Product

United States

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